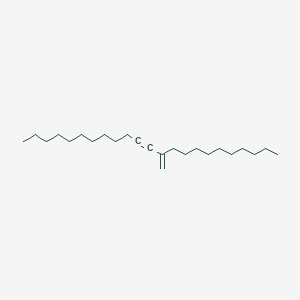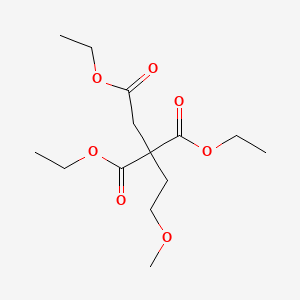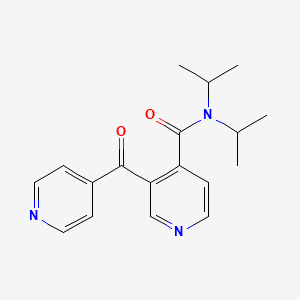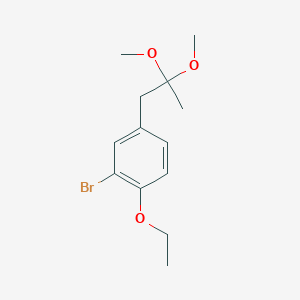![molecular formula C25H23N3O4 B14379675 1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] CAS No. 89985-50-2](/img/structure/B14379675.png)
1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-(2-hydroxyanilino)but-2-en-1-one groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] typically involves the reaction of pyridine-2,6-dicarboxaldehyde with 2-hydroxyaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metalloenzymes or alter the redox state of metal ions, thereby affecting various biochemical pathways. The compound can also interact with proteins and nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Pyridine-2,6-diyl)bis(3-methylimidazolium) Dibromide: A similar compound with imidazolium groups instead of hydroxyanilino groups.
1,1’-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene): Features benzyl groups and is used as a ligand in coordination chemistry.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one] is unique due to its combination of hydroxyl and anilino groups, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific metal coordination or redox properties.
Eigenschaften
CAS-Nummer |
89985-50-2 |
|---|---|
Molekularformel |
C25H23N3O4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3-(2-hydroxyanilino)-1-[6-[3-(2-hydroxyanilino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C25H23N3O4/c1-16(26-18-8-3-5-12-22(18)29)14-24(31)20-10-7-11-21(28-20)25(32)15-17(2)27-19-9-4-6-13-23(19)30/h3-15,26-27,29-30H,1-2H3 |
InChI-Schlüssel |
USAFEOJLDCJABY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NC2=CC=CC=C2O)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)



![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

